molecular formula C5H12O2S B14807519 Butane, 1-(methylsulfonyl)- CAS No. 7560-59-0

Butane, 1-(methylsulfonyl)-

Cat. No.: B14807519
CAS No.: 7560-59-0
M. Wt: 136.21 g/mol
InChI Key: QRXUXNUNFHPWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butane, 1-(methylsulfonyl)- (CAS 7560-59-0) is an organosulfur compound with the molecular formula C₅H₁₂O₂S and a molecular weight of 136.213 g/mol. Its IUPAC name reflects its structure: a butane chain with a methylsulfonyl (-SO₂CH₃) group attached to the terminal carbon. Key identifiers include the InChIKey QRXUXNUNFHPWLQ-UHFFFAOYSA-N and synonyms such as methylsulfonylbutane and 1-(methylsulfonyl)butane .

Thermodynamically, its gas-phase standard enthalpy of formation (ΔfH°gas) is -459.7 ± 2.6 kJ/mol, derived from experimental studies by Mackle and O'Hare (1961) and Cox and Pilcher (1970) .

Properties

CAS No.

7560-59-0

Molecular Formula

C5H12O2S

Molecular Weight

136.21 g/mol

IUPAC Name

1-methylsulfonylbutane

InChI

InChI=1S/C5H12O2S/c1-3-4-5-8(2,6)7/h3-5H2,1-2H3

InChI Key

QRXUXNUNFHPWLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane, 1-(methylsulfonyl)- typically involves the reaction of butane with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of butane, 1-(methylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Butane, 1-(methylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butane, 1-(methylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of butane, 1-(methylsulfonyl)- involves its interaction with molecular targets through its sulfone group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The compound’s effects are mediated through its ability to modify the chemical environment and interact with specific molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Butane, 1-(methylsulfonyl)- and are analyzed for comparative insights:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
Butane, 1-(methylsulfonyl)- C₅H₁₂O₂S 136.213 Sulfonyl (-SO₂CH₃) ΔfH°gas = -459.7 ± 2.6 kJ/mol; potential use in synthesis or solvents
Dimethyl sulfone C₂H₆O₂S 94.13 Sulfonyl (-SO₂CH₃) High-temperature solvent, food additive, and health product raw material; no ΔfH°gas reported
Methyl butanoate C₅H₁₀O₂ 102.13 Ester (-COOCH₃) Flavoring agent; limited toxicological data available
Butane, 1,1-diethoxy- C₈H₁₈O₂ 146.23 Ether (-OCH₂CH₃) Flavoring substance in herbal formulations; composition varies with synthesis conditions

Structural and Functional Group Analysis

Butane, 1-(methylsulfonyl)- vs. Dimethyl sulfone :

  • Both contain a sulfonyl group, but Butane, 1-(methylsulfonyl)- has a longer alkyl chain (butane vs. methyl). This difference increases its molecular weight (136.21 vs. 94.13) and likely alters solubility and reactivity. Dimethyl sulfone’s compact structure makes it suitable as a high-temperature solvent, whereas the butane chain in Butane, 1-(methylsulfonyl)- may enhance lipophilicity for pharmaceutical applications .

Butane, 1-(methylsulfonyl)- vs. Methyl butanoate: Methyl butanoate replaces the sulfonyl group with an ester, reducing polarity and molecular weight (102.13 vs. 136.21). Esters like methyl butanoate are volatile and widely used in flavorings, whereas sulfonyl compounds are more thermally stable and reactive in nucleophilic substitutions .

Butane, 1-(methylsulfonyl)- vs. Butane, 1,1-diethoxy- :

  • The ether functional group in 1,1-diethoxybutane confers lower chemical reactivity compared to the electron-withdrawing sulfonyl group. Ethers are common in fragrances, while sulfonyl derivatives may serve as intermediates in sulfonation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.